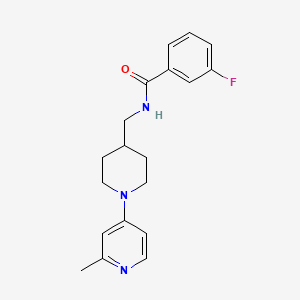
3-fluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H22FN3O and its molecular weight is 327.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that the molecular interactions of similar compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may affect the biochemical pathways associated with this bacterium.
Result of Action
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may have a similar effect.
Action Environment
It’s worth noting that the efficacy of similar compounds has been evaluated in vitro , suggesting that factors such as temperature and pH could potentially influence their action.
Activité Biologique
3-fluoro-N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzamide, with the CAS number 2034259-42-0, is a compound that belongs to the class of piperidine derivatives. This compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article explores the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C19H22FN3O, with a molecular weight of 327.4 g/mol. The structure features a fluorine atom and a piperidine moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H22FN3O |
| Molecular Weight | 327.4 g/mol |
| CAS Number | 2034259-42-0 |
The biological activity of this compound is primarily linked to its interaction with specific receptors and enzymes in the body. It is hypothesized to act as a modulator of neurotransmitter systems, particularly those involving glutamate receptors.
Pharmacological Studies
Recent studies have indicated that compounds similar to this compound exhibit significant effects on various biological pathways:
- Neurotransmitter Modulation : Compounds in this class have shown potential as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluRs). These interactions can enhance cognitive functions and have implications in treating neurodegenerative diseases and psychiatric disorders .
- Cancer Therapeutics : Benzamide derivatives have been explored for their role as kinase inhibitors. For instance, certain benzamide compounds have demonstrated inhibitory effects on RET kinase activity, which is crucial for cancer cell proliferation . Although specific data on this compound is limited, its structural similarities suggest potential efficacy in similar cancer pathways.
Case Studies
Several case studies highlight the significance of benzamide derivatives in clinical settings:
- Cognitive Enhancers : A study demonstrated that PAMs targeting mGluR5 could improve cognitive functions in animal models. The relevance of this compound could be assessed through its ability to modulate these pathways .
- Cancer Inhibition : Research on related compounds has shown promising results in inhibiting tumor growth via kinase inhibition mechanisms. While direct studies on this specific compound are sparse, it aligns with the therapeutic strategies being developed for similar benzamide derivatives .
Propriétés
IUPAC Name |
3-fluoro-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c1-14-11-18(5-8-21-14)23-9-6-15(7-10-23)13-22-19(24)16-3-2-4-17(20)12-16/h2-5,8,11-12,15H,6-7,9-10,13H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFUFZNQGMJWFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














